molecular formula C20H13ClN2O3S B392773 4-(4-CHLOROBENZOYL)-3-HYDROXY-5-PHENYL-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

4-(4-CHLOROBENZOYL)-3-HYDROXY-5-PHENYL-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B392773
M. Wt: 396.8g/mol
InChI Key: SWVOJNSADGXVJI-BMRADRMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-CHLOROBENZOYL)-3-HYDROXY-5-PHENYL-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiazole ring, which is known for its diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROBENZOYL)-3-HYDROXY-5-PHENYL-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with 3-hydroxy-5-phenyl-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROBENZOYL)-3-HYDROXY-5-PHENYL-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-CHLOROBENZOYL)-3-HYDROXY-5-PHENYL-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects in treating bacterial infections and inflammatory diseases.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROBENZOYL)-3-HYDROXY-5-PHENYL-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, leading to the inhibition of microbial growth and reduction of inflammation. The compound may also interfere with the synthesis of bacterial cell walls, making it effective against certain bacterial strains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-CHLOROBENZOYL)-3-HYDROXY-5-PHENYL-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to the presence of the chlorine atom in the benzoyl group, which enhances its antimicrobial and anti-inflammatory properties compared to its analogs. The specific arrangement of functional groups also contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C20H13ClN2O3S

Molecular Weight

396.8g/mol

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-phenyl-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C20H13ClN2O3S/c21-14-8-6-13(7-9-14)17(24)15-16(12-4-2-1-3-5-12)23(19(26)18(15)25)20-22-10-11-27-20/h1-11,16,24H/b17-15+

InChI Key

SWVOJNSADGXVJI-BMRADRMJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC=CS4

SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=CS4

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=CS4

Origin of Product

United States

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